molecular formula C10H12F2N2O B2555727 3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine CAS No. 2199685-01-1

3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine

Cat. No.: B2555727
CAS No.: 2199685-01-1
M. Wt: 214.216
InChI Key: IBGQWUIAZKSLBR-UHFFFAOYSA-N
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Description

3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine is a cyclobutyl-containing pyridazine derivative. This compound has gained significance as a building block for the synthesis of various chemical entities due to its unique structural features and reactivity.

Scientific Research Applications

3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine typically involves the reaction of 3,3-difluorocyclobutanecarboxylic acid ethyl ester with appropriate reagents under controlled conditions. For instance, lithium aluminum hydride solution in tetrahydrofuran (THF) can be used to reduce the ester to the corresponding alcohol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism by which 3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine exerts its effects involves interactions with specific molecular targets and pathways. The exact molecular targets and pathways are subject to ongoing research, but the compound’s unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluorocyclobutanol: A related compound with similar structural features.

    3-((3,3-Difluorocyclobutyl)methoxy)benzoic acid: Another derivative used in pharmaceutical research.

Uniqueness

3-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyridazine stands out due to its pyridazine core and the presence of the difluorocyclobutyl group, which imparts unique reactivity and potential biological activity.

Properties

IUPAC Name

3-[(3,3-difluorocyclobutyl)methoxy]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c1-7-2-3-9(14-13-7)15-6-8-4-10(11,12)5-8/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGQWUIAZKSLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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